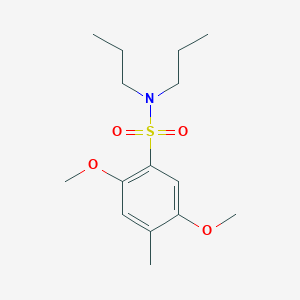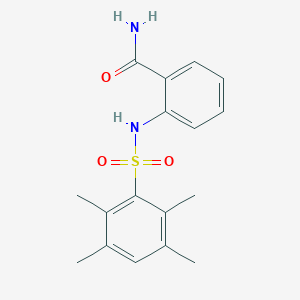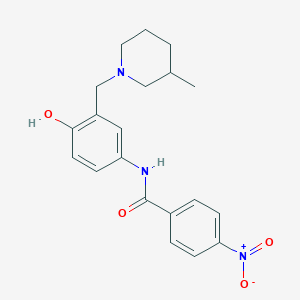![molecular formula C11H15N3O3 B230771 Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- CAS No. 16742-06-6](/img/structure/B230771.png)
Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-, also known as DMPEA-HZ, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been shown to target the mitochondrial respiratory chain and induce mitochondrial dysfunction, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- also exhibits potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies. However, one limitation of Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- is its low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-. One direction is the development of new Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- in greater detail, with the goal of identifying new targets for cancer therapy. Finally, Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- could be studied for its potential applications in other fields, such as materials science and drug discovery.
Métodos De Síntesis
Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- can be synthesized through a reaction between hydrazinecarboxamide and 3,4-dimethoxyacetophenone. The reaction takes place in the presence of an acid catalyst and yields Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been studied for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In drug discovery, Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been used as a starting point for the synthesis of novel compounds with potential therapeutic applications. In materials science, Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
16742-06-6 |
|---|---|
Fórmula molecular |
C11H15N3O3 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
[1-(3,4-dimethoxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C11H15N3O3/c1-7(13-14-11(12)15)8-4-5-9(16-2)10(6-8)17-3/h4-6H,1-3H3,(H3,12,14,15) |
Clave InChI |
JRDJZNDBKMGRFT-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CC(=NNC(=O)N)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)











